An In-depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, applications, and provides experimental protocols for its use, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Applications
N-Boc-aminoxy-PEG3-propargyl is a versatile chemical tool that incorporates three key functional components: a Boc-protected aminoxy group, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. This unique architecture allows for a modular and sequential approach to the synthesis of complex biomolecular conjugates.
The Boc-protected aminoxy group provides a stable, masked reactive handle. The Boc (tert-butyloxycarbonyl) protecting group is readily removed under mild acidic conditions to reveal the aminoxy group, which can then react with aldehydes or ketones to form stable oxime linkages. This functionality is particularly useful for site-specific conjugation to proteins that have been engineered or modified to contain a carbonyl group.
The PEG3 spacer is a short, hydrophilic polyethylene (B3416737) glycol chain that enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate. The flexibility of the PEG spacer can also be advantageous in ensuring that the conjugated molecules maintain their biological activity by minimizing steric hindrance.
The propargyl group contains a terminal alkyne that is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction forms a stable triazole linkage with an azide-functionalized molecule, providing a robust method for bioconjugation.
The principal applications of N-Boc-aminoxy-PEG3-propargyl are in the construction of complex therapeutic and diagnostic agents:
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Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
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Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of this linker is ideal for the synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
Data Presentation
Chemical Properties
| Property | Value | Source |
| CAS Number | 1951439-46-5 | [1] |
| Molecular Formula | C14H25NO6 | [1] |
| Molecular Weight | 303.4 g/mol | [1] |
| Purity | 95-98% | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, DMF, DCM | Generic |
| Storage | Store at -20°C, protected from light and moisture | Generic |
Quantitative Data Summary
Detailed quantitative data regarding the stability of N-Boc-aminoxy-PEG3-propargyl under various pH and temperature conditions, as well as kinetic data for its reactions, are not extensively available in the public domain. However, general characteristics of the functional groups provide guidance for its use. The Boc protecting group is known to be labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The propargyl group is stable under a wide range of conditions but will react with azides in the presence of a copper(I) catalyst. The PEG linker is generally stable. For critical applications, it is recommended to perform in-house stability and reactivity studies.
Experimental Protocols
The following protocols are generalized procedures for the use of N-Boc-aminoxy-PEG3-propargyl and may require optimization for specific applications.
Protocol 1: Boc-Deprotection of N-Boc-aminoxy-PEG3-propargyl
This protocol describes the removal of the Boc protecting group to expose the aminoxy functionality.
Materials:
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N-Boc-aminoxy-PEG3-propargyl
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate (B86663)
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Rotary evaporator
Procedure:
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Dissolve N-Boc-aminoxy-PEG3-propargyl in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).
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Cool the solution to 0°C in an ice bath.
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Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
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Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected aminoxy-PEG3-propargyl.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.
Materials:
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Propargyl-functionalized molecule (e.g., aminoxy-PEG3-propargyl from Protocol 1)
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Azide-functionalized molecule (e.g., a small molecule drug, peptide, or protein)
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a mixture of t-butanol and water)
Procedure:
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Prepare stock solutions of all reagents. Dissolve the propargyl- and azide-functionalized molecules in the chosen reaction buffer. Prepare fresh stock solutions of sodium ascorbate.
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In a reaction vial, combine the propargyl- and azide-functionalized molecules. A slight excess (1.1-1.5 equivalents) of one reactant may be used to drive the reaction to completion.
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Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:2 to 1:5 molar ratio in water.
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Add the copper/ligand solution to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-500 µM, and sodium ascorbate is typically at 1-5 mM.
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
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Upon completion, the resulting triazole-linked conjugate can be purified by an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove excess reagents and the copper catalyst.
Mandatory Visualization
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a general workflow for the synthesis of a PROTAC using N-Boc-aminoxy-PEG3-propargyl. This workflow demonstrates the sequential conjugation of a target protein ligand and an E3 ligase ligand to the bifunctional linker.
Caption: General workflow for PROTAC synthesis using N-Boc-aminoxy-PEG3-propargyl.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action of a PROTAC, which is a key application of the N-Boc-aminoxy-PEG3-propargyl linker. The PROTAC facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated targeted protein degradation pathway.
